(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate

Catalog No.
S1942378
CAS No.
91796-57-5
M.F
C17H26O2S
M. Wt
294.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate

CAS Number

91796-57-5

Product Name

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate

Molecular Formula

C17H26O2S

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17-,20?/m1/s1

InChI Key

NQICGNSARVCSGJ-IUINDACWSA-N

SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

Chiral Electrophile in Fluorescent Triazolopyridine Ligand Synthesis:

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate can act as a chiral electrophile in the synthesis of fluorescent triazolopyridine ligands [1]. These ligands are essential components in the development of new fluorescent materials with potential applications in sensors and optoelectronic devices.

Source: [1] Sigma-Aldrich, "(1S,2R,5S)-(+)-Menthyl (R)-p-Toluenesulfinate" ()

Synthesis of Sulfinimines for α-Aminophosphonic Acid Production:

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate plays a role in the preparation of various sulfinimines [2]. These sulfinimines are further utilized in the synthesis of α-aminophosphonic acids. α-Aminophosphonic acids are important molecules with applications in medicinal chemistry and materials science.

Source: [2] Sigma-Aldrich, "(1S,2R,5S)-(+)-Menthyl (R)-p-Toluenesulfinate" ()

  • Origin: This compound is not naturally occurring. It is synthesized from menthol, a naturally occurring monoterpene alcohol found in peppermint and other mint species [].
  • Significance: This compound is valuable in proteomics research due to its ability to form diastereomeric esters with chiral carboxylic acids. These esters can then be separated using chromatography techniques, allowing for the determination of the enantiomeric composition of the original carboxylic acid. This information is crucial for understanding the structure and function of proteins [, ].

Molecular Structure Analysis

The molecule consists of three main parts:

  • Menthyl group: This is a bicyclic monoterpene derived from menthol. The specific stereochemistry of the menthyl group is denoted by (1S,2R,5S), indicating the configuration of the three hydroxyl groups on the bicyclic ring [].
  • Sulfinyl group (SO): This group contains a sulfur atom bonded to an oxygen atom with a single bond and another oxygen atom with a double bond [].
  • p-Tolyl group: This group is derived from toluene and consists of a benzene ring with a methyl group attached at the para (p) position [].

The key feature of the molecule is its chirality. The menthyl group has four different stereoisomers, and the (1S,2R,5S)-enantiomer is specifically used in this compound due to its ability to differentiate between enantiomers of carboxylic acids [].


Chemical Reactions Analysis

A crucial reaction involving (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate is its use in the derivatization of chiral carboxylic acids. This reaction involves the formation of a diastereomeric ester between the sulfinyl group of the compound and the carboxylic acid group:

(R)-(+)-Menthyl (R)-p-toluenesulfinate + Carboxylic acid -> Diastereomeric ester

The specific diastereomer formed depends on the chirality of the carboxylic acid. This difference in structure allows for separation of the diastereomers using chromatography techniques, such as high-performance liquid chromatography (HPLC) [, ].

Information on the synthesis and decomposition of (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate is not readily available in scientific literature.


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate. However, based on its structure, it is expected to be a colorless to slightly yellow solid with low water solubility and good solubility in organic solvents like dichloromethane and chloroform [].

The mechanism of action of (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate relies on its ability to differentiate between enantiomers of carboxylic acids. The chirality of the menthyl group imparts a steric hindrance effect that interacts differently with the two enantiomers of the carboxylic acid during esterification. This difference allows for separation of the resulting diastereomeric esters [].

XLogP3

5.3

Dates

Modify: 2023-08-16

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